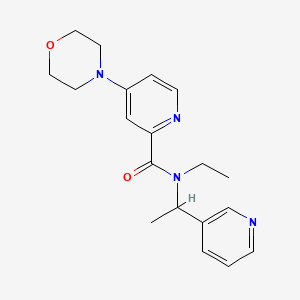
4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMPP and has a unique structure that makes it an interesting molecule for further investigation.
作用機序
The mechanism of action of DMPP involves its interaction with various enzymes and receptors in the body. DMPP has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. DMPP has also been shown to interact with certain receptors such as the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.
Biochemical and physiological effects:
DMPP has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that DMPP inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in these cells. DMPP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, DMPP has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
The advantages of using DMPP in lab experiments include its unique structure, which makes it an interesting molecule for further investigation, and its potential applications in various fields. However, the limitations of using DMPP in lab experiments include its toxicity and potential side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of DMPP. One area of research is the development of DMPP-based drugs for the treatment of various diseases. Another area of research is the synthesis of novel materials using DMPP as a building block. Additionally, further studies are needed to fully understand the mechanism of action of DMPP and its potential applications in various fields.
In conclusion, 4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMPP involves the reaction of 2-methylpropylamine with 3,6-dimethylpyrazine-2-carboxylic acid. DMPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The mechanism of action of DMPP involves its interaction with various enzymes and receptors in the body. DMPP has been shown to have various biochemical and physiological effects on the body. The advantages of using DMPP in lab experiments include its unique structure, which makes it an interesting molecule for further investigation, and its potential applications in various fields. However, the limitations of using DMPP in lab experiments include its toxicity and potential side effects, which may limit its use in certain experiments. There are several future directions for the study of DMPP, including the development of DMPP-based drugs, the synthesis of novel materials, and further studies to fully understand the mechanism of action of DMPP.
合成法
The synthesis of DMPP involves the reaction of 2-methylpropylamine with 3,6-dimethylpyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure DMPP.
科学的研究の応用
DMPP has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMPP has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DMPP has been used as a tool to study the mechanism of action of various enzymes and receptors. In materials science, DMPP has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-(3,6-dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10(2)8-17-5-6-18(9-13(17)19)14-12(4)15-7-11(3)16-14/h7,10H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHDVHDSZBRFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(C(=O)C2)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Dimethylpyrazin-2-yl)-1-(2-methylpropyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chloro-2-methylphenyl)methyl]-5-(4-methyl-1,2,4-triazol-3-yl)pyridin-2-amine](/img/structure/B7633354.png)
![N-[1-(2,5-dimethylfuran-3-yl)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide](/img/structure/B7633367.png)
![1-[1-(1-Benzylpyrazol-4-yl)ethyl]-3-(2-methylprop-2-enyl)urea](/img/structure/B7633378.png)
![2-[6-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633380.png)
![3-[[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7633390.png)
![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-[(5-methylthiophen-2-yl)methyl]morpholine](/img/structure/B7633394.png)
![2-[6-[4-(2,6-difluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]pyrazin-2-yl]oxyethanol](/img/structure/B7633400.png)
![2-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]-6-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B7633406.png)
![N-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7633411.png)
![N-[2-[(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)amino]ethyl]acetamide](/img/structure/B7633415.png)


![4-[[1-(6-Methyl-2-pyridin-4-ylpyrimidin-4-yl)pyrrolidin-2-yl]methyl]morpholine](/img/structure/B7633440.png)
![3-Chloro-6-[2-(morpholin-4-ylmethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7633444.png)